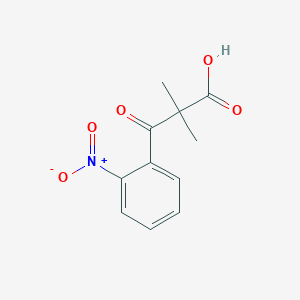
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group and a dimethyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by a series of reactions to introduce the dimethyl and oxo groups One common method involves the nitration of 2-methylbenzoic acid, followed by a Friedel-Crafts acylation to introduce the oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: The major product is 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid.
Reduction: The major product is 2,2-Dimethyl-3-(2-nitrophenyl)-3-hydroxypropanoic acid.
Substitution: The major products depend on the substituent introduced, such as 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The dimethyl groups contribute to the compound’s hydrophobicity and influence its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-hydroxyphenyl)-3-oxopropanoic acid
Uniqueness
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethyl and oxo groups creates a compound with unique properties that are not found in its analogs.
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
LWPZLJAUFQGNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
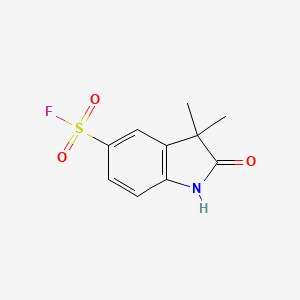
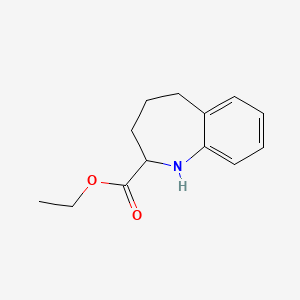
methanol](/img/structure/B13179018.png)
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
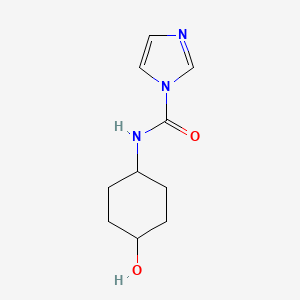
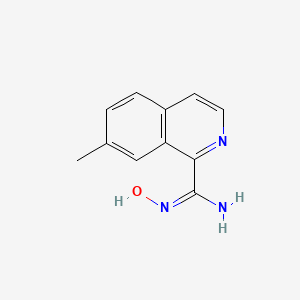
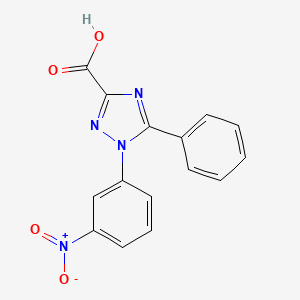
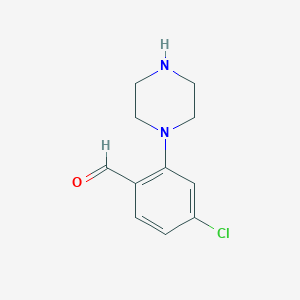
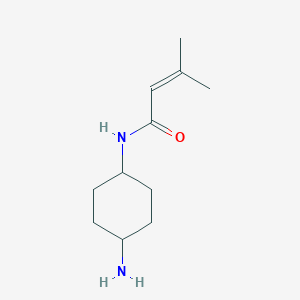
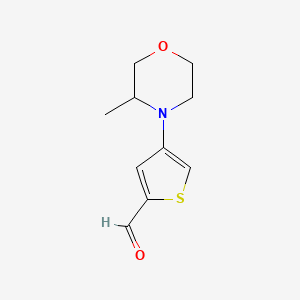


![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)
